molecular formula C11H14BrFN2 B1415891 5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine CAS No. 2002009-72-3

5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine

Cat. No.: B1415891
CAS No.: 2002009-72-3
M. Wt: 273.14 g/mol
InChI Key: DHMQEKVLOGVIOO-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the 5-position, a fluoropiperidine group at the 2-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine typically involves multi-step organic reactions. One common method starts with the bromination of 2-(4-fluoropiperidin-1-yl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated derivative, while oxidation may produce a ketone or aldehyde derivative.

Scientific Research Applications

5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers use it to study the interactions of heterocyclic compounds with biological targets, aiding in the discovery of new drugs.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoropiperidine group can enhance the compound’s binding affinity and selectivity for certain biological targets, while the bromine atom can participate in halogen bonding, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoropiperidin-1-yl)-4-methylpyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-2-(piperidin-1-yl)-4-methylpyridine: Similar structure but without the fluorine atom, potentially altering its biological activity.

    5-Bromo-2-(4-chloropiperidin-1-yl)-4-methylpyridine: Contains a chlorine atom instead of fluorine, which can influence its chemical and biological properties.

Uniqueness

5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological interactions. The combination of these substituents can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

5-bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2/c1-8-6-11(14-7-10(8)12)15-4-2-9(13)3-5-15/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQEKVLOGVIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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